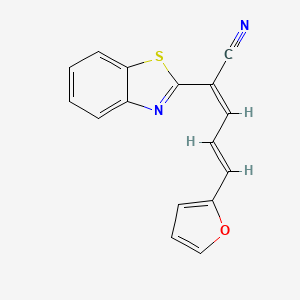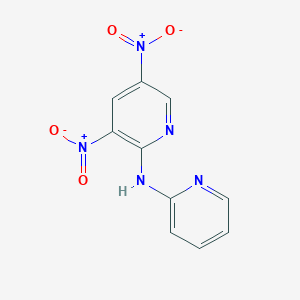
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as Sunitinib, is a small molecule drug that has been approved by the FDA for the treatment of various types of cancer, including gastrointestinal stromal tumor, renal cell carcinoma, and pancreatic neuroendocrine tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptors involved in tumor growth and angiogenesis.
Mecanismo De Acción
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide prevents the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in tumor cells. It has also been shown to inhibit angiogenesis by reducing the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide is its ability to target multiple receptors involved in tumor growth and angiogenesis, making it a promising drug for the treatment of various types of cancer. However, 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has limitations in terms of its toxicity and potential side effects, which can limit its use in certain patient populations.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of focus is the identification of biomarkers that can predict patient response to the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in treating cancer. Additionally, there is ongoing research into the potential use of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide in other disease areas, such as autoimmune disorders and cardiovascular disease.
Métodos De Síntesis
The synthesis of 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide involves several steps, including the reaction of 4-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-1-piperidinesulfonamide to form the desired product.
Aplicaciones Científicas De Investigación
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. It has been shown to inhibit the growth of tumor cells by targeting multiple receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). 3-(4-methoxy-2-methylbenzoyl)-N,N-dimethyl-1-piperidinesulfonamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propiedades
IUPAC Name |
3-(4-methoxy-2-methylbenzoyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-10-14(22-4)7-8-15(12)16(19)13-6-5-9-18(11-13)23(20,21)17(2)3/h7-8,10,13H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVPVSVDCSGPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5174622.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![1-[4-(2,6-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5174649.png)
![(2R*,6S*)-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5174661.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5174665.png)
![3-chloro-N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5174677.png)
![methyl 2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5174687.png)
![(2-fluoro-4-methoxybenzyl)({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5174689.png)
![6-{[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]carbonyl}-1,3-benzothiazole](/img/structure/B5174697.png)
